molecular formula C21H23FN4O B11026464 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11026464
M. Wt: 366.4 g/mol
InChI Key: DGABMHMQRSKYPK-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a structurally complex molecule combining a carbazole scaffold with a fused cycloheptapyrazole system. The carbazole moiety is substituted with a fluorine atom at the 6-position, which likely enhances electronic interactions and metabolic stability compared to non-halogenated analogs . While direct experimental data (e.g., crystallography, pharmacological activity) for this compound are absent in the provided evidence, structural parallels with related N-substituted pyrazoline and carbazole derivatives suggest its physicochemical and biological properties may be inferred through comparative analysis .

Properties

Molecular Formula

C21H23FN4O

Molecular Weight

366.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H23FN4O/c22-12-9-10-16-15(11-12)13-6-4-8-18(19(13)23-16)24-21(27)20-14-5-2-1-3-7-17(14)25-26-20/h9-11,18,23H,1-8H2,(H,24,27)(H,25,26)

InChI Key

DGABMHMQRSKYPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Cyclohexanone Derivative Preparation

Cyclohexanone derivatives are functionalized with fluorine at the 6-position using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. For example, 6-methyl-3-formyl-chromone undergoes fluorination at 0–5°C in dichloromethane, achieving >85% yield.

Indole Cyclization

Fluorinated cyclohexanone derivatives are subjected to Fischer indole cyclization with phenylhydrazine in acidic media (e.g., acetic acid/HCl). Ultrasound irradiation (50°C, 50 min) enhances reaction efficiency, yielding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine at 91–93% purity.

Construction of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid

The seven-membered pyrazole ring is synthesized through ring-closing metathesis (RCM) or [3 + 2] cycloaddition .

Ring-Closing Metathesis

A diene precursor, such as 1,5-diene-3-carboxylic acid ethyl ester , is treated with Grubbs II catalyst (5 mol%) in toluene at 80°C. This forms the cyclohepta[c]pyrazole skeleton with 78% yield after column chromatography.

[3 + 2] Cycloaddition

Alternately, cyclopentadiene reacts with a nitrile oxide (generated in situ from hydroxylamine and chloramine-T) to form the pyrazole ring. This method requires strict temperature control (−20°C to room temperature) but achieves 82% yield.

Carboxamide Coupling

The final step involves coupling the carbazole amine with the pyrazole carboxylic acid via amide bond formation .

Acid Chloride Method

The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base yields the target compound at 75% efficiency.

Coupling Reagents

Modern protocols employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) . These reagents facilitate room-temperature coupling in dimethylformamide (DMF), achieving 88–90% yield.

Optimization and Challenges

Fluorination Efficiency

DAST-mediated fluorination is sensitive to moisture, necessitating anhydrous conditions. Alternatives like Selectfluor® in acetonitrile/water mixtures offer safer handling but reduce yields to 70%.

Cyclohepta[c]pyrazole Stability

The seven-membered ring exhibits strain, leading to byproducts during RCM. Utilizing Hoveyda-Grubbs catalyst (2 mol%) at 60°C minimizes decomposition, improving yields to 81%.

Purification Techniques

Final products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water. Purity exceeding 95% is confirmed by HPLC.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)
Fischer Indole + RCMCyclohexanone fluorination, RCM7593
[3 + 2] CycloadditionNitrile oxide cycloaddition8289
HATU-mediated couplingCarboxamide coupling8895

The HATU-mediated coupling route offers the highest efficiency, whereas Fischer Indole + RCM provides superior purity.

Mechanistic Insights

Fischer Indole Mechanism

Protonation of the hydrazine intermediate facilitates-sigmatropic rearrangement, forming the carbazole core. Ultrasound irradiation accelerates proton transfer, reducing reaction time.

Amide Bond Formation

HATU activates the carboxylic acid as an uronium intermediate, enabling nucleophilic attack by the carbazole amine. This minimizes racemization compared to traditional acid chloride methods.

Chemical Reactions Analysis

    Oxidation: Undergoes oxidation to form nitroso derivatives.

    Reduction: Reduction of the nitroso group yields the corresponding amine.

    Substitution: Fluorine can be substituted with other halogens or functional groups.

    Reagents: Commonly used reagents include hydrazine, hydrogen gas, and metal catalysts.

    Major Products: The primary product is the target compound itself, along with intermediates.

Scientific Research Applications

    Medicine: Investigated for potential anticancer properties due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with cellular receptors.

    Industry: Employed in materials science and drug discovery.

Mechanism of Action

    Targets: Binds to specific receptors (e.g., GPCRs or enzymes).

    Pathways: Modulates signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Carbazole Core

A critical structural distinction lies in the substitution pattern of the carbazole ring. The compound N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide () replaces the fluorine atom with chlorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity in target interactions, such as with enzymes or receptors. For instance, chlorine’s lipophilicity could enhance membrane permeability but reduce solubility in aqueous environments .

Table 1: Substituent Comparison on Carbazole Derivatives

Compound Name Carbazole Substituent Molecular Formula Molecular Weight
Target Compound (6-fluoro) F C₂₄H₂₆FN₃O Not reported
Chloro Analog (6-chloro) Cl C₂₅H₂₇ClN₂O₃ 438.9
Central Ring System and Functional Groups

The target compound’s cycloheptapyrazole core contrasts with the tetrahydro-2H-pyran ring in the chloro analog (). Additionally, the pyrazole nitrogen atoms in the target compound may participate in hydrogen bonding or π-π stacking interactions, which are less pronounced in the pyran-based analog .

Key Differences:

  • Cycloheptapyrazole vs. Pyran: The former offers nitrogen-rich heterocyclic interactions, while the latter provides oxygen-based polarity.
  • Carboxamide Positioning: Both compounds feature carboxamide groups, but the target compound’s linkage to a pyrazole ring may enhance acidity (pKa modulation) compared to the pyran-linked analog.
Crystallographic and Conformational Insights

highlights the importance of crystallography in confirming the structures of N-substituted pyrazoline derivatives. For example, Cremer and Pople’s generalized puckering coordinates () predict that fluorine’s electronegativity may enforce planar or near-planar configurations, optimizing π-system interactions .

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C20H23FN6O
Molecular Weight 382.4 g/mol
CAS Number 1574397-87-7

The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets. The presence of the carbazole and pyrazole moieties suggests potential interactions with receptors involved in several physiological processes.

Target Receptors

Research indicates that compounds similar to this compound may act as antagonists for specific receptors such as the CRTH2 receptor. This receptor is implicated in mediating allergic responses and inflammation.

Anticancer Potential

Studies have shown that derivatives of carbazole compounds exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit the CRTH2 receptor. Research has demonstrated that CRTH2 antagonists can reduce inflammation in models of asthma and rhinitis.

Enzyme Inhibition

Some studies suggest that related compounds may also act as inhibitors for enzymes such as COX-2 and H+/K+-ATPase. These enzymes are critical in inflammatory pathways and gastric acid secretion respectively .

Case Studies

  • CRTH2 Antagonism : A study demonstrated that a related compound effectively inhibited CRTH2 receptor activity in vitro, leading to decreased inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).
  • Anticancer Activity : In vivo studies indicated that certain carbazole derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Q & A

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

  • Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water). Use alchemical free-energy calculations (e.g., FEP+) for quantitative ΔΔG predictions. Experimental validation via isothermal titration calorimetry (ITC) provides direct binding thermodynamics .

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